Biotin-PEG2-C4-Alkyne
Description
Evolution of Bioconjugation Methodologies in Life Sciences Research
Bioconjugation, the process of forming a stable covalent bond between two molecules, at least one of which is a biomolecule, has undergone significant evolution. numberanalytics.com Early methods often relied on the chemical modification of abundant functional groups on proteins, such as primary amines, leading to a lack of site-specificity. wikipedia.org Over time, the field has progressed towards more controlled and specific techniques. gbibio.com The development of bioorthogonal chemistries, which involve reactions that can proceed in complex biological environments without interfering with native biochemical processes, has been a particularly transformative advancement. numberanalytics.com These modern strategies, including click chemistry, have revolutionized the design of therapeutic agents, diagnostic tools, and research probes. gbibio.comclinicallab.com
The Biotin-Avidin/Streptavidin System as a Foundational Tool in Biochemical Research
The interaction between biotin (B1667282) (Vitamin B7) and the proteins avidin (B1170675) or streptavidin is one of the strongest known non-covalent biological interactions. encyclopedia.pubthermofisher.comexcedr.com This remarkably high affinity and specificity have made the biotin-avidin/streptavidin system an indispensable tool in a vast range of biochemical applications. encyclopedia.pubbosterbio.com Biotin can be chemically attached to various biomolecules, such as proteins, nucleic acids, and antibodies, a process known as biotinylation. wikipedia.orgbosterbio.com These biotinylated molecules can then be detected, purified, or immobilized using avidin or streptavidin that is conjugated to a reporter molecule (like a fluorescent dye or an enzyme) or a solid support (like beads or a microarray surface). thermofisher.combosterbio.comnih.gov The strength of this interaction allows for robust and sensitive detection and isolation of target molecules, even at very low concentrations. encyclopedia.pub
Principles and Significance of Click Chemistry in Biomolecular Conjugation
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, with minimal and non-interfering byproducts. idtdna.comwikipedia.org The most prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring from an azide (B81097) and a terminal alkyne. wikipedia.orgnih.govechemi.com The key advantages of CuAAC in biomolecular conjugation include its bioorthogonality—neither the azide nor the alkyne group is typically found in biological systems—and its ability to proceed under mild, aqueous conditions, making it suitable for use with sensitive biomolecules and even in living cells. idtdna.cominterchim.fr This has made click chemistry a go-to method for attaching probes, dyes, and other functional moieties to biomolecules with high precision. numberanalytics.comiris-biotech.de
Rationale for the Design of Multi-Functional Chemical Probes: The Case of Biotin-PEG2-C4-Alkyne
The design of multi-functional chemical probes that incorporate several distinct chemical entities into a single molecule represents a strategic advancement in chemical biology. nih.govncl.ac.ukrsc.org These probes are engineered to perform multiple tasks simultaneously, such as targeting, reporting, and capturing biomolecules. The rational design of such probes involves the careful selection and arrangement of each functional component to ensure that they can operate without mutual interference. ncl.ac.ukfrontiersin.org
This compound is a prime example of such a rationally designed, multi-functional probe. medchemexpress.comchemicalbook.com It integrates three key components:
A Biotin Moiety: This serves as a high-affinity handle for capture and detection via the biotin-streptavidin interaction. medchemexpress.comchemicalbook.com
An Alkyne Group: This terminal alkyne is a reactive partner for click chemistry, enabling covalent attachment to any molecule bearing an azide group. medchemexpress.comchemicalbook.comlicor.com
A Polyethylene (B3416737) Glycol (PEG) Linker: The PEG spacer provides several advantages. It increases the water solubility of the probe, which is beneficial for biological applications. wikipedia.orgmedkoo.comthermofisher.com The linker also provides spatial separation between the biotin and the alkyne, minimizing steric hindrance and allowing both moieties to function optimally. wikipedia.orgmedkoo.com Studies have shown that the length of the PEG linker can be critical for the effectiveness of a probe in affinity pulldown assays. researchgate.net
This trifunctional design allows for a two-step "click-and-pull" approach. First, the alkyne group of this compound is "clicked" onto an azide-modified target molecule. Subsequently, the biotin tag can be used to "pull down" or detect the labeled molecule using streptavidin-based techniques. This modularity makes it a highly versatile tool for a wide array of applications in proteomics, drug discovery, and molecular imaging. medchemexpress.comchemicalbook.combiochempeg.com
Chemical Properties and Research Findings
This compound is a well-characterized chemical compound with specific properties that make it suitable for its intended applications in chemical biology.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C22H36N4O5S | chemicalbook.comnih.gov |
| Molecular Weight | 468.61 g/mol | chemicalbook.comaxispharm.com |
| CAS Number | 1011268-28-2 | chemicalbook.com |
| Appearance | Crystalline solid | chemicalbook.com |
| Solubility | Soluble in DMSO, DMF | chemicalbook.com |
The core utility of this compound lies in its application as a click chemistry reagent. medchemexpress.comchemicalbook.com The terminal alkyne group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing an azide group. medchemexpress.comchemicalbook.commedkoo.com This reaction is highly efficient and results in the formation of a stable triazole linkage. echemi.commedkoo.com
The hydrophilic PEG2 linker plays a crucial role in the functionality of the probe. It not only enhances the solubility of the molecule in aqueous buffers but also extends the biotin moiety away from the conjugated biomolecule, thereby reducing steric hindrance and facilitating its interaction with the deep biotin-binding pocket of streptavidin. wikipedia.orgmedkoo.comthermofisher.com This increased accessibility is critical for efficient capture and detection in various assays. Research has demonstrated that PEG linkers can reduce nonspecific probe adsorption and increase the specificity of assays. nih.gov
Furthermore, this compound has been utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. medchemexpress.com The modular nature of this compound makes it a valuable building block in the construction of such complex molecules. medchemexpress.comchemicalbook.com
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29)/t17-,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIRHLAYBWVOOC-WFXMLNOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Biotin Peg2 C4 Alkyne Analogues
Strategies for Alkyne Moiety Incorporation in Biotinylated Linkers
The incorporation of a terminal alkyne into biotinylated linkers is a critical step that renders the final molecule "clickable," enabling its conjugation to azide-modified biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comsigmaaldrich.com This bioorthogonal reaction is highly efficient and specific, forming a stable triazole linkage. chempep.comsigmaaldrich.com
Several strategies exist for introducing the alkyne group. One common method involves the use of commercially available building blocks that already contain an alkyne functionality. For instance, propargylamine (B41283) or other alkyne-containing amines can be coupled to an activated biotin-PEG intermediate. mdpi.com Another approach is to use a bifunctional reagent, such as an amino acid derivative like Fmoc-L-2-propargylglycine, which can be incorporated during solid-phase peptide synthesis (SPPS) of a peptide-based linker. frontiersin.org This method offers precise control over the alkyne's position within the linker. frontiersin.org
Alternatively, an alkyne can be introduced by reacting an activated acid, like propiolic acid, with an amine-terminated PEG-biotin scaffold. frontiersin.org However, this can sometimes lead to side reactions. frontiersin.org A more recent and efficient method involves the use of hypervalent iodine reagents, such as trimethylsilyl (B98337) (TMS)–ethynylbenziodoxolone (EBX), to directly introduce an acetylene (B1199291) group onto a suitable precursor. rsc.org The choice of strategy often depends on the desired final structure, the scale of the synthesis, and the compatibility with other functional groups present in the molecule.
Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Probe Design and Bioconjugation Efficacy
Polyethylene glycol (PEG) spacers are integral to the design of probes like Biotin-PEG2-C4-Alkyne, significantly influencing their physical properties and biological performance. chempep.comlifetein.com The inclusion of a PEG linker offers several key advantages in bioconjugation:
Enhanced Water Solubility: PEG is inherently hydrophilic, and its incorporation into a molecule increases its solubility in aqueous buffers. chempep.cominterchim.fr This is particularly beneficial when working with hydrophobic biomolecules, preventing aggregation and facilitating reaction in biological media. interchim.fr
Reduced Steric Hindrance: The flexible and extended nature of the PEG chain acts as a spacer, physically separating the biotin (B1667282) moiety from the conjugated biomolecule. chempep.cominterchim.fr This separation minimizes steric hindrance, ensuring that the biotin remains accessible for high-affinity binding to streptavidin or avidin (B1170675). chempep.com
Increased Biocompatibility and Reduced Immunogenicity: PEGylation is a well-established technique for reducing the immunogenicity of molecules and minimizing non-specific binding to proteins and cell surfaces. chempep.comlifetein.com This "stealth" effect leads to cleaner results in assays and improved in vivo performance. chempep.comchempep.com
Tunable Length: PEG linkers can be synthesized with precise lengths (e.g., PEG2, PEG4, etc.), allowing for the optimization of the distance between the biotin and the target molecule. chempep.comthermofisher.com This tunability is crucial for optimizing the functionality of the final conjugate in specific applications. thermofisher.com
The "PEG2" in this compound indicates a linker containing two ethylene (B1197577) glycol units. The properties of various PEG linkers are summarized in the table below.
| Linker Feature | Description | Benefit in Bioconjugation |
| Hydrophilicity | The ethylene oxide repeats form hydrogen bonds with water. chempep.com | Increases the aqueous solubility of the entire conjugate, preventing aggregation. lifetein.cominterchim.fr |
| Flexibility | Free rotation around the C-O bonds provides conformational freedom. chempep.com | Reduces steric hindrance, allowing for efficient binding of the terminal groups. interchim.fr |
| Biocompatibility | Generally considered non-toxic and elicits a minimal immune response. chempep.com | Improves the in vivo performance and reduces background in assays. lifetein.com |
| Tunable Length | Can be synthesized with a defined number of repeating units. chempep.comthermofisher.com | Allows for precise control over the spacing between conjugated molecules to optimize interactions. thermofisher.com |
Approaches for Introducing Biotin Functionality into Alkyne-PEG Scaffolds
The introduction of the biotin moiety is the final key step in creating these versatile probes. Biotin's exceptionally strong and specific interaction with avidin and streptavidin is the foundation for its widespread use in detection, purification, and targeting applications. mdpi.com
A common and straightforward method for biotinylation is the use of an activated biotin derivative, such as Biotin-NHS (N-hydroxysuccinimide) ester. rsc.org This reagent reacts efficiently with a primary amine on the alkyne-PEG scaffold to form a stable amide bond. nih.gov The reaction is typically carried out in an organic solvent like DMF (dimethylformamide) with the presence of a non-nucleophilic base like NMM (N-methylmorpholine) or triethylamine. mdpi.comnih.gov
The general scheme for this reaction is as follows: Alkyne-PEG-NH₂ + Biotin-NHS → Biotin-NH-PEG-Alkyne + NHS
The process involves synthesizing an alkyne-PEG-amine intermediate first and then reacting it with the activated biotin. For example, a diamine-PEG linker can be reacted with an alkyne-containing molecule at one end, leaving the other amine free for subsequent biotinylation.
Modular Synthesis of this compound Conjugates for Diverse Research Applications
The synthesis of this compound and its analogues is a prime example of modular chemical synthesis. This approach allows for the creation of a diverse library of probes by systematically varying each of the three core components: the affinity tag (biotin), the spacer (PEG), and the reactive handle (alkyne). chempep.comfrontiersin.org
The "C4" in the name refers to a four-carbon chain, in this case, part of the linker that connects the PEG spacer to the alkyne group, providing additional spacing and flexibility. medchemexpress.com A typical modular synthesis might proceed as follows:
Synthesis of the Alkyne-Linker: A bifunctional molecule containing an alkyne and a reactive group (e.g., an amine or a carboxylic acid) is prepared. For this compound, this would be a C4-alkyne derivative.
Attachment of the PEG Spacer: The alkyne-linker is then coupled to a PEG spacer of a desired length (e.g., PEG2) that has a complementary reactive group. This results in an Alkyne-C4-PEG intermediate.
Biotinylation: The final step is the conjugation of biotin to the other end of the PEG spacer, typically through an amine-NHS ester reaction, to yield the final this compound product. nih.gov
This modularity is highly advantageous for research. For example, by changing the length of the PEG spacer (e.g., to PEG4), one can create Biotin-PEG4-C4-Alkyne to assess the impact of linker length on a particular biological interaction. medchemexpress.combiochempeg.com Similarly, the alkyne can be replaced with other reactive groups for different conjugation chemistries. This flexibility has made these types of linkers invaluable in fields like proteomics for the development of PROTACs (Proteolysis Targeting Chimeras) and in chemical biology for activity-based protein profiling. medchemexpress.comresearchgate.net
The table below outlines some of the variations possible through modular synthesis.
| Component | Variation | Resulting Application |
| Affinity Tag | Replace Biotin with a fluorescent dye | Fluorescent labeling and imaging chempep.com |
| Spacer | Increase PEG length (e.g., PEG4, PEG12) | Optimize spacing for large protein complexes thermofisher.com |
| Reactive Handle | Replace Alkyne with an Azide (B81097) | For "clicking" to alkyne-modified molecules chempep.com |
| Cleavable Unit | Incorporate a cleavable linker (e.g., disulfide) | Allows for release of captured proteins after purification nih.gov |
Fundamental Principles of Biotin Peg2 C4 Alkyne Functionality in Research Systems
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism and Optimization in Biological Contexts
The terminal alkyne group of Biotin-PEG2-C4-Alkyne is a key functional handle for covalent modification of biomolecules through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.commedchemexpress.com This "click chemistry" reaction forms a stable triazole linkage with molecules containing an azide (B81097) group. medkoo.comcreative-biolabs.com The CuAAC reaction is highly efficient and bioorthogonal, meaning it proceeds with high selectivity in aqueous environments and does not interfere with native biological processes. frontiersin.orgplos.org The reaction involves the in situ generation or introduction of a Cu(I) catalyst, which facilitates the cycloaddition between the terminal alkyne of the biotin (B1667282) probe and an azide-modified target molecule. frontiersin.orgunivie.ac.at This process is widely used to attach biotin labels to a variety of biomolecules, including proteins, nucleic acids, and other cellular components that have been metabolically, enzymatically, or chemically engineered to contain an azide group. caymanchem.com
Catalytic Systems and Ligand Effects in CuAAC for this compound Applications
The efficiency and biocompatibility of the CuAAC reaction are significantly influenced by the catalytic system employed. While Cu(I) is the active catalyst, it is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. frontiersin.orgunivie.ac.at However, Cu(I) can be unstable and prone to oxidation, and free copper ions can be toxic to cells and detrimental to protein function. beilstein-journals.org
To mitigate these issues, stabilizing ligands are crucial components of the catalytic system. These ligands chelate the Cu(I) ion, enhancing its stability, preventing oxidation, and minimizing damage to biomolecules. frontiersin.org Tris-(triazolylmethyl)amine ligands, such as Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), are commonly used. However, their low aqueous solubility often necessitates the use of organic co-solvents like DMSO, which can be incompatible with some biological systems. plos.org
To address this, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) have been developed. plos.org Research has shown that THPTA can be as effective as TBTA in promoting CuAAC reactions in purely aqueous buffers, thereby preserving the activity of sensitive enzymes during conjugation. plos.org The choice of ligand can also influence the reaction kinetics, with factors like the chelate arm length and steric hindrance of the ligand affecting the reactivity of the copper complex. rsc.org The development of various tripodal amine ligands has been a key area of research to accelerate the CuAAC reaction while maintaining the stability of the catalyst against oxidation and dissociation. rsc.org
Interactive Table 1: Comparison of Common Ligands in CuAAC Reactions
| Ligand | Key Feature | Common Co-solvent | Biological Compatibility |
|---|---|---|---|
| TBTA | High efficiency | DMSO | Can be detrimental to some enzymes |
| THPTA | Water-soluble | Aqueous buffer | High, preserves enzyme activity |
| Tripodal Amines | Can accelerate reaction | Varies | Generally good, can be optimized |
Reaction Kinetics and Efficiency in Bioconjugation with this compound
The CuAAC reaction is renowned for its high efficiency and favorable kinetics, often proceeding to completion under mild, physiological conditions (neutral pH and room temperature). nih.gov The formation of the stable 1,2,3-triazole ring is typically rapid and quantitative. frontiersin.org
Reactant Concentrations: Higher concentrations of the biotin-alkyne probe and the azide-tagged molecule generally lead to faster reaction rates.
Catalyst and Ligand Concentration: The concentrations of the copper source, reducing agent, and stabilizing ligand must be optimized to ensure efficient catalysis without causing cellular toxicity or protein denaturation.
Accessibility of Reactive Groups: The steric accessibility of the alkyne and azide groups on the respective molecules can impact the reaction rate. The PEG spacer in this compound helps to extend the alkyne group away from the biotin moiety, potentially reducing steric hindrance. medkoo.comcreative-biolabs.com
Studies have demonstrated the high efficiency of CuAAC for biotinylating various biomolecules. For instance, the reaction has been successfully used for the site-specific labeling of proteins containing genetically incorporated unnatural amino acids with alkyne side chains. plos.org The progress of the reaction can be monitored by techniques like RP-HPLC, which can show the time course of the ligation. frontiersin.org The efficiency of these reactions allows for the creation of homogeneously modified biomolecules for downstream applications. tandfonline.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Complementary Azide Tags
While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst has driven the development of copper-free click chemistry alternatives. One of the most prominent is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.com This reaction utilizes a strained cyclooctyne (B158145), such as dibenzylcyclooctyne (DBCO), instead of a terminal alkyne like that found in this compound. tandfonline.com The inherent ring strain of the cyclooctyne allows it to react spontaneously with an azide-functionalized molecule without the need for a metal catalyst.
Therefore, this compound itself is not directly used in SPAAC. Instead, for a SPAAC-based biotinylation strategy, one would use a biotin derivative containing a strained alkyne (e.g., Biotin-PEG-DBCO) to react with an azide-tagged molecule. The principle remains the same: to form a stable triazole linkage for biotin labeling in a bioorthogonal manner. SPAAC has proven to be highly effective for labeling biomolecules on the surface of living cells and within live organisms where the introduction of a copper catalyst is undesirable. caymanchem.comtandfonline.com
Non-Covalent Biotin-Avidin/Streptavidin Affinity Interactions for Probe Capture and Detection
The biotin moiety of this compound serves as a powerful capture tag due to its exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. thermofisher.comnih.gov This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. nih.govthermofisher.com This high affinity ensures that the binding is rapid, highly specific, and stable under a wide range of experimental conditions, including extremes of pH, temperature, and in the presence of denaturing agents. thermofisher.comnih.gov
Once a target molecule is labeled with this compound via CuAAC, the biotin tag allows for its selective capture and detection. This is the basis for numerous applications in molecular biology and biotechnology:
Affinity Purification: Biotinylated molecules can be selectively isolated from complex mixtures, such as cell lysates, using avidin or streptavidin immobilized on a solid support (e.g., agarose (B213101) beads or magnetic particles). nih.govthermofisher.com
Detection and Quantification: The biotin tag can be detected using avidin or streptavidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase), a fluorophore, or a quantum dot. thermofisher.comnih.gov This enables the detection and quantification of biotinylated targets in techniques like Western blotting, ELISA, immunohistochemistry, and flow cytometry. thermofisher.comthermofisher.com
The tetrameric nature of avidin and streptavidin, allowing each protein to bind up to four biotin molecules, provides an opportunity for signal amplification in detection assays. thermofisher.com
Interactive Table 2: Binding Affinities of Biotin and Related Systems
| Interacting Pair | Dissociation Constant (Kd) | Reference |
|---|---|---|
| Biotin-Avidin | ~10⁻¹⁵ M | nih.govnih.gov |
| Biotin-Streptavidin | ~10⁻¹⁴ M | nih.gov |
| Antigen-Antibody | 10⁻⁸ to 10⁻¹² M | nih.gov |
Impact of PEG Spacer Architecture on Bioconjugate Solubility, Flexibility, and Bioorthogonality
The polyethylene (B3416737) glycol (PEG) spacer in this compound is not merely a linker but a critical component that significantly influences the properties of the resulting bioconjugate. biochempeg.com The PEG2 unit in this specific compound refers to two ethylene (B1197577) glycol units.
Key functions of the PEG spacer include:
Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the biotin-alkyne probe and the final bioconjugate. medkoo.comcreative-biolabs.comlumiprobe.com This is particularly important when working with hydrophobic molecules or in aqueous biological buffers.
Reduced Steric Hindrance: The spacer arm physically separates the biotin moiety from the conjugated biomolecule. medkoo.comcreative-biolabs.com This increased distance minimizes steric hindrance, ensuring that the biotin can efficiently access the deep binding pocket of avidin or streptavidin. thermofisher.com
Enhanced Flexibility: The PEG linker provides rotational freedom and flexibility to the attached biotin, further facilitating its interaction with the binding pocket of avidin or streptavidin.
Improved Pharmacokinetics: In the context of drug delivery or in vivo applications, PEGylation is a well-established strategy to improve the pharmacokinetic properties of molecules, such as increasing circulation time and reducing immunogenicity. issuu.com
Maintained Bioorthogonality: PEG is generally considered to be biologically inert and does not interfere with cellular processes, thus preserving the bioorthogonal nature of the labeling strategy.
Applications of Biotin Peg2 C4 Alkyne in Contemporary Chemical Biology Research
Proteomics and Target Identification Research
The ability to identify and characterize proteins within their native biological context is fundamental to understanding cellular processes and disease mechanisms. Biotin-PEG2-C4-Alkyne serves as a critical reagent in several proteomic workflows, facilitating the enrichment and identification of specific protein populations.
Activity-Based Proteomics Profiling (ABPP) with Alkyne-Tagged Probes
Activity-based proteomics profiling (ABPP) is a functional proteomic technology that utilizes chemical probes to label and identify active enzymes within a complex proteome. nih.govnih.gov The core of ABPP lies in the use of active site-directed probes that covalently modify a specific class of enzymes. nih.gov A two-step labeling strategy is often employed where a probe with a bioorthogonal handle, such as an alkyne, is introduced to a biological system. sigmaaldrich.com This is followed by the addition of a reporter tag, like this compound, which attaches to the probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. sigmaaldrich.com
This approach offers significant advantages, including improved cell permeability of the initial probe due to the small size of the alkyne tag. sigmaaldrich.com Once the active enzymes are labeled with the alkyne probe, the proteome is harvested, and this compound is added. The biotin (B1667282) tag then allows for the selective enrichment of the probe-labeled proteins using streptavidin-coated beads, followed by identification and quantification via mass spectrometry. nih.gov This methodology has been instrumental in the discovery of novel enzymes and the characterization of their roles in various cellular processes. sigmaaldrich.comnih.gov
| Research Finding | Methodological Approach | Reference |
| Profiling of enzyme activities in living cells or mice. | In situ labeling with a CC-ABPP probe bearing an alkyne handle, followed by homogenization and appendage of a biotin-azide tag using click chemistry. | nih.gov |
| Identification of enzymes involved in microbial catabolism of chitin. | Use of quinone-methide-forming probes with an alkyne handle for labeling bacterial secretomes, followed by click chemistry with a biotin tag for enrichment and identification. | sigmaaldrich.com |
| Mapping hyper-reactive hotspots in complex proteomes. | Employment of generally reactive electrophilic probes with alkyne handles, followed by isotopic tandem orthogonal proteolysis–activity-based protein profiling (isoTOP-ABPP). | nomuraresearchgroup.com |
Ligand-Target Engagement Studies and Quantitative Proteomics
Identifying the specific protein targets of small molecule drugs or bioactive compounds is a critical step in drug discovery and chemical biology. nih.gov this compound plays a key role in chemical proteomics strategies designed to elucidate these interactions. In a typical workflow, a small molecule of interest is functionalized with an alkyne group. This alkyne-tagged molecule is then introduced to cells or a cell lysate, where it binds to its protein targets.
After binding, the cells are lysed, and this compound is ligated to the alkyne-tagged small molecule-protein complex via click chemistry. The resulting biotinylated complexes can be enriched from the complex proteome using streptavidin affinity chromatography. nih.gov Subsequent analysis by quantitative mass spectrometry, often using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the identification and quantification of the interacting proteins, thus revealing the targets of the small molecule. unimi.itresearchgate.net This approach has been successfully used to identify novel targets for anti-cancer drugs and other bioactive compounds. unimi.it
| Research Finding | Methodological Approach | Reference |
| Global mapping of fragment-protein interactions in human cells. | Use of fully functionalized fragment (FFF) probes containing a diazirine photoreactive group and a clickable alkyne handle, followed by quantitative MS-based proteomics. | nih.gov |
| Identification of novel targets for the anti-cancer multi-kinase inhibitor E-3810. | Immobilization of the drug on a resin and use of SILAC to detect and quantify novel interactors and their dissociation constants. | unimi.it |
| Deconvolution of the mode of action of natural products. | Design of small molecule probes based on natural products with an alkyne tag for target identification in live cells via click chemistry and quantitative proteomics. |
Capturing Modified Proteins and Post-Translational Modifications (e.g., Sulfenic Acid Modifications)
Post-translational modifications (PTMs) are critical for regulating protein function, and their dysregulation is often associated with disease. The transient and low-abundance nature of many PTMs makes their detection and characterization challenging. This compound, in conjunction with specific chemical probes, provides a powerful method for enriching and identifying proteins with specific PTMs.
A notable example is the detection of sulfenic acid modifications (R-SOH), a reversible oxidative PTM involved in redox signaling. lumiprobe.com To capture sulfenylated proteins, a cell-permeable probe such as DAz-2, which contains a dimedone group to react specifically with sulfenic acids and an azide (B81097) handle, is used. lumiprobe.com After the probe labels the sulfenylated proteins, the cells are lysed, and this compound is added. The alkyne on the biotin reagent reacts with the azide on the probe via click chemistry, effectively biotinylating the captured proteins. lumiprobe.com These biotinylated proteins can then be enriched using streptavidin affinity purification and identified by mass spectrometry, providing a snapshot of the sulfenome under specific cellular conditions.
| Research Finding | Methodological Approach | Reference |
| Capture of sulfenic acid-modified proteins. | Tagging of sulfenic acid-modified proteins with the cell-permeable probe DAz-2, followed by click reaction with Alkynyl-biotin (this compound). | lumiprobe.com |
Development of Molecular Probes and Biosensors
The modular nature of this compound makes it an ideal building block for the construction of sophisticated molecular probes and biosensors for various applications in chemical biology and diagnostics.
Engineering Biotin-Alkyne Based Fluorescent Probes for Bioimaging
Fluorescent probes are indispensable tools for visualizing and tracking biomolecules within living cells. researchgate.net this compound can be used to construct fluorescent probes with enhanced targeting capabilities. In this approach, a fluorescent dye is modified with an azide group. This azide-functionalized fluorophore can then be "clicked" onto this compound.
The resulting molecule possesses both a biotin group for targeting and a fluorophore for detection. The biotin moiety can be used to direct the probe to specific locations within a cell or tissue that have been pre-targeted with streptavidin or an avidin-conjugated antibody. Alternatively, the probe can be used to detect biotin-binding proteins. The PEG linker in this compound helps to improve the water solubility of the probe and reduces non-specific binding, leading to improved signal-to-noise ratios in bioimaging experiments. baseclick.eu The development of near-infrared (NIR) fluorescent probes conjugated with biotin has shown promise for tumor-specific imaging due to deeper tissue penetration and lower background signals. nih.gov
| Research Finding | Methodological Approach | Reference |
| Development of near-infrared fluorescent probes for tumor-specific imaging. | Conjugation of a cyanine (B1664457) dye with Biotin-PEG5-Azide to create probes with reduced aggregation and enhanced tumor targeting. | nih.gov |
| Creation of fluorescent probes for cellular localization studies of natural products. | Selective esterification of apoptolidins with 5-azidopentanoic acid, followed by a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a cyanine dye-biotin alkyne conjugate. | nih.gov |
Design of Affinity Capture Reagents for Biomolecule Enrichment
The high-affinity interaction between biotin and streptavidin is one of the most widely used tools in molecular biology for the purification and detection of biomolecules. nih.gov this compound serves as a versatile reagent for creating custom affinity capture reagents. baseclick.eubroadpharm.com
By utilizing the alkyne group, this compound can be attached to a wide variety of molecules that have been functionalized with an azide group. baseclick.eu This allows for the biotinylation of proteins, nucleic acids, lipids, and small molecules. lumiprobe.com Once biotinylated, these molecules can be used as "bait" to capture their interacting partners from complex biological mixtures. The entire complex can then be efficiently pulled down using streptavidin-coated magnetic beads or agarose (B213101) resin. The hydrophilic PEG linker helps to maintain the solubility and biological activity of the biotinylated molecule and extends the biotin tag away from the molecule, making it more accessible for binding to streptavidin. baseclick.eu This strategy is widely employed in pull-down assays, immunoprecipitation, and other affinity-based purification techniques. broadpharm.com
| Research Finding | Methodological Approach | Reference |
| Affinity-based protein purification. | Biotinylation of proteins and subsequent capture on a matrix with avidin (B1170675)/streptavidin on solid supports. | |
| Enrichment of newly synthesized proteins. | Biorthogonal noncanonical amino acid tagging (BONCAT) where a biotin-alkyne is covalently added to methionine analogs via a click reaction, followed by enrichment of the biotinylated proteins. | frontiersin.org |
Bioconjugation for Advanced Biomaterials and Surface Functionalization
The ability to modify surfaces with biological molecules is crucial for creating advanced biomaterials and functionalized surfaces for a range of applications, from medical implants to diagnostic arrays. This compound provides a robust method for achieving such modifications.
Surface Immobilization Strategies for Affinity-Based Assays
This compound is instrumental in the development of affinity-based assays. broadpharm.com Its terminal alkyne group allows for covalent attachment to azide-modified surfaces through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. chemicalbook.comlumiprobe.com This creates a stable, oriented immobilization of biotin. The biotin moiety can then capture streptavidin or avidin, which in turn can be used to bind biotinylated detection molecules. axispharm.com This strategy is employed in various assay formats, including enzyme-linked immunosorbent assays (ELISAs) and protein microarrays, to enhance signal detection and specificity. bionordika.fi The PEG linker ensures the biotin is accessible for binding, minimizing non-specific interactions with the surface. broadpharm.comlumiprobe.com
| Feature | Description |
| Immobilization Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |
| Affinity Pair | Biotin and Streptavidin/Avidin |
| Key Advantages | Site-specific immobilization, reduced non-specific binding, enhanced signal amplification |
| Applications | ELISA, Protein Microarrays, Biosensors |
Construction of Bio-Functionalized Nanomaterials
The functionalization of nanomaterials with biological molecules is a rapidly growing field with applications in drug delivery, bioimaging, and diagnostics. this compound facilitates the precise attachment of biotin to a variety of nanoparticles. For instance, gold nanoparticles can be functionalized with azide-terminated ligands, which then react with the alkyne group of this compound. nih.gov This allows for the creation of dual-functionalized surfaces where nanoparticles present one biomolecule and the surrounding surface presents another, attached via the biotin-streptavidin interaction. nih.gov This approach has been used to create surfaces that can control cell adhesion by presenting different peptides on the nanoparticles and the intervening spaces. nih.gov
Mechanistic Studies in Cellular and Molecular Processes
Understanding the intricate workings of cellular and molecular pathways is a fundamental goal of chemical biology. This compound provides a powerful tool for probing these processes in living systems.
Investigating Lipid Metabolism and Localization via Alkyne-Tagged Lipids
The study of lipid metabolism has been significantly advanced by the use of alkyne-tagged lipid analogs. nih.govfrontiersin.org These "clickable" lipids, which contain a terminal alkyne group, can be fed to cells and incorporated into various lipid species through natural metabolic pathways. frontiersin.orgbohrium.com After a desired period, the cells are lysed, and the alkyne-tagged lipids are reacted with an azide-biotin conjugate, such as Biotin-PEG2-azide (a complementary molecule to this compound). This allows for the selective enrichment of the tagged lipids and their associated proteins using streptavidin-coated beads. Subsequent analysis by mass spectrometry can then identify and quantify the modified lipids, providing a snapshot of lipid synthesis, trafficking, and turnover. nih.govbohrium.com While the alkyne tag is small, it can in some cases slightly alter the metabolism of the lipid analog. nih.gov
| Research Focus | Methodological Approach | Key Findings |
| Lipid Anabolism | Metabolic labeling with alkyne-tagged fatty acids followed by click reaction with azide-biotin and mass spectrometry. nih.govbohrium.com | Enables tracing of fatty acid incorporation into complex lipids and reveals dynamics of lipid synthesis and remodeling. researchgate.net |
| Lipid Catabolism | Use of oxaalkyne fatty acids to trace β-oxidation, preventing full degradation and allowing for detection of intermediates. bohrium.com | Uncovered differences in the processing of long- and medium-chain fatty acids and the role of peroxisomal β-oxidation. researchgate.net |
| Lipid Localization | Click reaction of alkyne-lipids with azido-fluorophores or azido-biotin followed by fluorescent streptavidin. nih.gov | Allows for visualization of lipid distribution within cellular compartments through fluorescence microscopy. nih.gov |
Analysis of Protein-Protein and Protein-Ligand Interactions
Identifying the interaction partners of a protein of interest is crucial for understanding its function. The biotin-streptavidin system is a classic method for pull-down assays. nih.gov By incorporating an alkyne-containing unnatural amino acid into a protein of interest, researchers can then use this compound to attach a biotin handle via click chemistry. bionordika.fi This biotinylated protein can then be used as bait to capture its interacting partners from a cell lysate. The entire complex is then pulled down using streptavidin-coated beads, and the interacting proteins are identified by mass spectrometry. nih.gov This method offers high specificity and avoids the need for specific antibodies against the protein of interest. nih.gov
Advanced Conjugation in Therapeutics Research (Methodological Focus)
The development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), relies on precise and stable conjugation methods. bionordika.fimedchemexpress.com this compound serves as a model and a tool in the methodological development of these therapeutic platforms.
The alkyne group on this compound allows for its use as a "clickable" linker in the synthesis of complex bioconjugates. medchemexpress.comruixibiotech.com In the context of PROTACs, which are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target, linkers are a critical component. medchemexpress.comruixibiotech.com this compound can be used as a component of the linker to connect the two ligand-binding moieties. medchemexpress.com The biotin can serve as a point of attachment or as an affinity tag for purification and analysis during the development and optimization of these therapeutic molecules. axispharm.com The principles of click chemistry, exemplified by the reactions of this compound, are central to creating the stable and specific linkages required for the efficacy of these advanced therapeutics. bionordika.fiacs.org
Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs) Linkers
This compound is recognized as a PEG-based linker suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comruixibiotech.com PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com A typical PROTAC consists of three components: a ligand that binds to the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. ruixibiotech.com
The design of the linker is a critical aspect of PROTAC development, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase). This compound can be incorporated into PROTAC design as a modular building block. targetmol.cn In a synthetic scheme, a molecule containing an azide group, such as an E3 ligase ligand or a target protein ligand, can be covalently joined to the alkyne group of this compound through a CuAAC reaction. medchemexpress.com The resulting biotinylated conjugate can then be used in various assays for purification, detection, or to study protein-ligand interactions. While the biotin moiety is often used as a research tool for affinity purification or in pull-down assays, the core principle of using a PEG-alkyne structure is central to creating the final heterobifunctional PROTAC molecule. snmjournals.org
Bioconjugation Strategies for Antibody-Drug Conjugate (ADC) Development
In the development of Antibody-Drug Conjugates (ADCs), this compound serves as a valuable reagent for bioconjugation. chemscene.com ADCs are targeted therapies that link a potent cytotoxic drug to an antibody, which directs the drug to cancer cells. The linker's role is to ensure the drug remains attached to the antibody during circulation and is released at the target site. chempep.com
The terminal alkyne of this compound allows for its attachment to an antibody that has been functionalized with an azide group. This is achieved via the highly efficient and bioorthogonal CuAAC click reaction, which forms a stable triazole linkage. chemicalbook.com The hydrophilic PEG spacer helps to increase the aqueous solubility of the resulting conjugate, a common challenge in ADC development. chemicalbook.comaxispharm.com
Furthermore, the biotin component can be leveraged in several ways. During the development and purification process, the biotin tag allows for the efficient isolation of biotinylated antibodies or ADCs using streptavidin-based affinity chromatography. chempep.com This ensures a highly pure product for further studies. While not a direct therapeutic component, the use of biotinylation reagents is a key strategy in the multi-step processes required for creating and analyzing complex ADC constructs. chempep.com
Radiochemistry and Radiopharmaceutical Research Applications
Two-Step Radiolabeling Strategies for Imaging Probes
This compound is well-suited for two-step radiolabeling strategies, a powerful approach in the development of radiopharmaceuticals for imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov This method separates the often harsh conditions of radioisotope incorporation from the sensitive biological vector (e.g., peptide, antibody).
The strategy involves first radiolabeling a small, stable prosthetic group that contains a complementary reactive moiety to the alkyne. For instance, an azide-containing molecule can be radiolabeled with a positron-emitting radionuclide such as fluorine-18 (B77423) (¹⁸F) or a metallic radionuclide like copper-64 (⁶⁴Cu) or lutetium-177 (B1209992) (¹⁷⁷Lu) chelated to a DOTA-azide complex. nih.govmdpi.com In the second step, this radiolabeled azide "synthon" is then "clicked" onto the alkyne of this compound under mild, aqueous conditions. This two-step, or pre-targeting, approach offers significant advantages, including the ability to radiolabel sensitive biomolecules that would not withstand direct labeling conditions and potentially improving the specific activity of the final radiotracer. nih.gov The biotin group on the final construct can then be used for pre-targeting strategies where a streptavidin-conjugated antibody is first administered, followed by the smaller, rapidly clearing radiolabeled biotinylated probe. nih.gov
Integration of Click Chemistry in Radiotracer Synthesis
The integration of click chemistry has revolutionized the synthesis of radiotracers, and this compound is an exemplary substrate for these reactions. chimia.ch The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction used in radiopharmaceutical chemistry due to its high efficiency, selectivity, and mild reaction conditions. nih.govresearchgate.net
In the synthesis of a novel radiotracer, this compound would serve as the alkyne-bearing component. A targeting vector (e.g., a peptide, small molecule inhibitor) is functionalized with an azide group, and a separate prosthetic group is radiolabeled. The key advantage of the click chemistry approach is its modularity. chimia.ch For example, a recent study demonstrated the synthesis of a ¹⁷⁷Lu-labeled PSMA-targeted radioligand by reacting a ¹⁷⁷Lu-DOTA-azide intermediate with a PSMA-alkyne compound. nih.gov This highlights a unified protocol where the metal nuclide is first chelated and then clicked to the targeting molecule. This compound could be readily integrated into such a workflow, where the azide-functionalized targeting molecule is first clicked to the biotin-PEG-alkyne linker, followed by purification and subsequent use in pre-targeted imaging or therapy applications. The reliability of the click reaction ensures high radiochemical yields and purity, which are critical for the clinical translation of radiopharmaceuticals. snmjournals.orgnih.gov
Methodological and Experimental Considerations for Biotin Peg2 C4 Alkyne Usage
Optimization of Click Reaction Conditions for Diverse Biological Samples
The CuAAC reaction is renowned for its efficiency, selectivity, and biocompatibility, making it suitable for labeling biomolecules in environments ranging from simple buffers to complex cell lysates and even living organisms. baseclick.eualfa-chemistry.com However, achieving optimal labeling with Biotin-PEG2-C4-Alkyne requires the fine-tuning of several parameters based on the specific biological sample. The goal is to maximize the reaction yield and specificity while minimizing potential damage to the sample. interchim.fracs.org
Key parameters for optimization include:
Reactant Concentrations: The concentrations of the azide-modified biomolecule and the this compound probe must be optimized. While higher concentrations can increase reaction rates, they may also lead to higher background signals.
Copper(I) Catalyst: The reaction is catalyzed by the Cu(I) ion. It is typically generated in situ from a Cu(II) source, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. broadpharm.com The copper concentration is critical; it must be high enough to catalyze the reaction efficiently but low enough to avoid cytotoxicity in live-cell applications. nih.gov
Accelerating Ligands: Water-soluble Cu(I)-chelating ligands are essential for successful bioconjugation. nih.gov Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stabilize the Cu(I) oxidation state, enhance reaction rates, and sequester the copper ion, thereby reducing its toxicity. interchim.frbroadpharm.comnih.gov
Reaction Buffers and pH: The click reaction is tolerant of a wide range of pH values (typically 4-12) and is often performed in aqueous buffers like Phosphate-Buffered Saline (PBS) or HEPES. researchgate.netthermofisher.com The buffer choice should be compatible with the biological sample's integrity.
Time and Temperature: CuAAC reactions are generally rapid, often reaching completion within 30-60 minutes at room temperature. broadpharm.comthermofisher.com For sensitive samples or live cells, reactions may be performed at 4°C to preserve biological integrity, though this may require longer incubation times or higher reactant concentrations. broadpharm.com
Table 1: Recommended Starting Conditions for CuAAC with this compound This interactive table provides guideline concentrations for optimizing the click reaction across different sample types.
| Parameter | Purified Biomolecules | Cell Lysates | Live Cells |
| Biotin-Alkyne | 10-100 µM | 50-200 µM | 25-100 µM |
| CuSO₄ | 50-100 µM | 100-500 µM | 10-50 µM nih.gov |
| Ligand (e.g., THPTA) | 250-500 µM | 500 µM - 2.5 mM | 100-250 µM broadpharm.com |
| Reducing Agent (Na-Ascorbate) | 1-5 mM | 2.5-5 mM | 1-2.5 mM |
| Temperature | 4°C - 37°C | Room Temperature | 4°C - 37°C |
| Incubation Time | 30 - 60 min | 30 - 60 min | 5 - 30 min nih.gov |
Note: These are starting points and require empirical optimization for each specific experimental system.
Strategies for Minimizing Copper Toxicity in Cellular Labeling Experiments
While the CuAAC reaction is a powerful tool, a primary concern for in-cell and in-vivo applications is the cytotoxicity associated with the copper catalyst. nih.govnortheastern.edu Copper ions can generate reactive oxygen species (ROS), leading to cellular damage. nih.gov Several strategies have been developed to mitigate this toxicity, enabling the successful labeling of biomolecules in living systems.
Use of Protective Ligands: As mentioned, chelating ligands like THPTA and BTTAA are crucial. They not only accelerate the reaction, allowing for the use of lower copper concentrations, but also act as sacrificial reductants that protect biomolecules from ROS-mediated damage. acs.orgnih.gov Research has shown that newer ligands can provide significantly better protection and reaction enhancement than earlier versions. nih.gov
Minimization of Copper Concentration: The most direct approach to reducing toxicity is to use the lowest possible copper concentration that still provides efficient labeling. With modern, highly effective ligands, concentrations as low as 10-50 µM have been successfully used for labeling on living cells. nih.govnih.gov
Use of Copper-Chelating Azides: An innovative strategy involves using azide-containing probes that have built-in copper-chelating moieties, such as a picolyl group. nih.govresearchgate.netnih.gov These reagents concentrate the copper catalyst at the reaction site, dramatically increasing the local reaction rate and allowing the bulk copper concentration in the medium to be kept at a minimum. nih.govmit.edunih.gov
Alternative Chemistries: For applications where any level of copper is intolerable, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides an alternative. alfa-chemistry.com SPAAC utilizes strained alkynes, like dibenzocyclooctyne (DBCO), which react spontaneously with azides without the need for a metal catalyst. nih.govbaseclick.eu
Detection and Quantification Methodologies for Biotinylated Alkyne Conjugates
Once a biomolecule is successfully tagged with this compound, the biotin (B1667282) moiety serves as a versatile handle for a wide array of detection, quantification, and visualization techniques. These methods almost universally rely on the exceptionally strong and specific interaction between biotin and streptavidin (or its variants like NeutrAvidin). biomat.itthermofisher.comstratech.co.uk
The biotin-streptavidin interaction can be adapted to standard immunoassays, providing a robust and often antibody-free detection system. avantorsciences.com
Western Blot: This technique is used to detect specific biotinylated proteins within a complex mixture. nih.gov Following the click reaction, the protein sample is separated by SDS-PAGE, transferred to a membrane, and probed with streptavidin conjugated to an enzyme, typically Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP). thermofisher.comcellsignal.comnih.gov The addition of a chemiluminescent or colorimetric substrate allows for the visualization of the biotinylated protein bands. nih.gov
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA formats are ideal for quantifying biotinylated molecules. biocompare.com In a common setup, a microplate is coated with streptavidin, which then captures the biotinylated analyte from the sample. biomat.itthermofisher.comthermofisher.com Detection can be achieved using an antibody specific to the analyte, followed by an enzyme-conjugated secondary antibody (a sandwich format). antibody-creativebiolabs.com This method offers high sensitivity and is well-suited for high-throughput analysis. antibody-creativebiolabs.com
Flow Cytometry: This method enables the analysis and quantification of biotinylated molecules on the surface of individual cells. biocompare.com After labeling live cells via a click reaction, they are incubated with a fluorescently-conjugated streptavidin (e.g., Streptavidin-phycoerythrin [PE] or Streptavidin-fluorescein isothiocyanate [FITC]). nih.govnih.govavma.org The fluorescence intensity of each cell is measured by the cytometer, providing quantitative data on the extent of labeling across a cell population. nih.govnih.gov
Table 2: Overview of Streptavidin-Based Detection Methods This interactive table summarizes common detection methods for biotinylated conjugates.
| Method | Principle | Primary Output | Key Application |
| Western Blot | Size-based separation followed by detection with enzyme-linked streptavidin. cellsignal.comnih.gov | Bands on a membrane indicating molecular weight and relative abundance. | Detection of specific biotinylated proteins in a lysate. |
| ELISA | Capture of biotinylated molecules on a streptavidin-coated plate, followed by antibody-based detection. thermofisher.comantibody-creativebiolabs.com | Colorimetric or fluorescent signal proportional to analyte concentration. | Quantification of a specific biotinylated biomolecule. |
| Flow Cytometry | Staining of biotinylated cells with fluorescent streptavidin. nih.govavma.org | Per-cell fluorescence intensity data for a population. | Quantifying cell-surface labeling on live cells. |
Fluorescence microscopy allows for the direct visualization of the subcellular localization of biomolecules tagged with this compound. nih.gov The protocol involves reacting the biotinylated target with a streptavidin molecule conjugated to a bright and photostable fluorophore (e.g., CF® Dyes, Alexa Fluor® dyes). stratech.co.ukbiotium.com
A typical imaging protocol involves the following steps:
Labeling: Introduce an azide-modified precursor (e.g., an amino acid or sugar) to cells, which incorporate it into biomolecules. biorxiv.org
Fixation and Permeabilization: Fix the cells to preserve their structure and, for intracellular targets, permeabilize the cell membranes to allow reagents to enter.
Click Reaction: Perform the CuAAC reaction by adding this compound along with the copper catalyst and ligand cocktail.
Detection: After washing away excess click reagents, incubate the sample with a fluorescent streptavidin conjugate. nih.govresearchgate.net
Imaging: Wash away excess streptavidin and image the sample using an appropriate fluorescence microscope, such as a confocal microscope. biorxiv.org
This method is highly sensitive and can be combined with other imaging techniques, such as immunofluorescence, to co-localize the biotinylated target with other proteins of interest. nih.govnih.gov Careful optimization of the click reaction conditions, particularly minimizing copper concentration, is vital to preserve the fluorescence of co-localized fluorescent proteins like GFP. nih.govnih.gov
Mass spectrometry (MS) is the definitive tool for identifying the specific proteins that have been tagged with biotin. nih.govacs.org This is particularly powerful in proteomics studies, such as BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging), to analyze newly synthesized proteins. nih.govresearchgate.net
The general workflow for MS-based identification is:
Metabolic Labeling and Click Reaction: Cells are treated with an azide-bearing non-canonical amino acid (e.g., azidohomoalanine, AHA), which is incorporated during protein synthesis. A click reaction with this compound is then performed on the cell lysate. nih.govresearchgate.net
Protein Digestion: The total protein mixture is digested into smaller peptides, typically using trypsin.
Affinity Enrichment: The resulting peptide mixture is incubated with streptavidin- or NeutrAvidin-conjugated beads to specifically capture the biotinylated peptides. acs.orgresearchgate.net
Elution and Analysis: After stringent washing to remove non-specific binders, the captured peptides are eluted from the beads and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org
Data Interpretation: The MS data is analyzed to identify peptides that carry the specific mass modification corresponding to the AHA-biotin-alkyne conjugate, thus identifying the newly synthesized proteins. acs.org
Recent advancements, such as the use of acid-cleavable linkers within the biotin-alkyne probe, can significantly improve the recovery of peptides from the streptavidin beads, leading to higher sensitivity and more confident protein identifications. nih.govresearchgate.net
Table 3: Comparison of Biotin-Alkyne Linkers in MS-Based Proteomics This interactive table shows representative data on the impact of linker choice on peptide identification.
| Linker Type | Feature | Peptides Identified (Relative %) | Advantage | Reference |
| Uncleavable (e.g., PEG) | Highly stable bond | 100% (Baseline) | Simple, robust chemistry. | researchgate.net |
| Acid-Cleavable (e.g., DADPS) | Cleaved with mild acid | >150% | Improved peptide recovery and MS detection sensitivity. | nih.govresearchgate.net |
Fluorescence-Based Detection and Microscopy Protocols
Purification Techniques for Biotinylated Biomolecules (e.g., Affinity Chromatography)
The high-affinity biotin-streptavidin interaction is a cornerstone of affinity purification, allowing for the isolation of biotinylated biomolecules from complex mixtures with high specificity. baseclick.eunih.gov The process involves incubating a sample containing the biotinylated target with streptavidin immobilized on a solid support, such as agarose (B213101) or magnetic beads. thermofisher.com
After binding, extensive washing steps remove contaminating, non-biotinylated molecules. The primary challenge in this technique lies in the subsequent elution of the target molecule, as the biotin-streptavidin bond (K_d ≈ 10⁻¹⁴ M) is one of the strongest non-covalent interactions known and is resistant to dissociation.
Several elution strategies exist, each with distinct advantages and disadvantages:
Harsh/Denaturing Elution: This is the most common method. It involves boiling the beads in SDS-PAGE loading buffer or using solutions containing strong denaturants like 8 M guanidine-HCl or high concentrations of organic solvents with acid (e.g., 80% acetonitrile, 0.1% TFA). acs.org While highly effective at releasing the target, these conditions irreversibly denature the protein, making it suitable for downstream analysis like Western blotting or MS but not for functional assays.
Competitive Elution: Using a high concentration of free biotin can displace the biotinylated protein from the streptavidin. However, this process is often very slow and incomplete due to the extremely slow dissociation rate of the bound complex. It is generally only effective for avidin (B1170675) or monomeric avidin, which have lower biotin-binding affinities.
Cleavable Linker Systems: The most elegant solution involves using a biotin-alkyne reagent designed with a chemically cleavable spacer arm between the biotin and the alkyne. Examples include linkers that can be cleaved by acid, light (photocleavable), or reducing agents (disulfide-based). This strategy allows the captured biomolecule to be released under mild conditions that preserve its native structure and function. nih.gov
Emerging Research Frontiers and Future Perspectives
Development of Next-Generation Bioorthogonal Click Reagents for Biotin-Alkyne Conjugation
The conjugation of biotin-alkyne probes primarily relies on the azide-alkyne cycloaddition, a cornerstone of click chemistry. rsc.org The initial and most common variant is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.orgmdpi.com This reaction is highly efficient and regioselective, but the requisite copper catalyst can be toxic to living cells, limiting its in vivo applications. iris-biotech.de
To overcome these limitations, research has focused on developing next-generation, copper-free click chemistry reagents. iris-biotech.de These methods fall under the umbrella of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). rsc.org SPAAC utilizes strained cyclooctynes that react rapidly with azides without the need for a metal catalyst, making them more suitable for biological systems. rsc.orgiris-biotech.de
Key developments in next-generation reagents include:
Advanced Strained Alkynes: A variety of strained cyclooctynes have been developed to improve reaction kinetics and stability. The reactivity generally increases with greater ring strain and the presence of electron-withdrawing groups near the alkyne. iris-biotech.de Bicyclo[6.1.0]nonyne (BCN), for instance, reacts quickly and generates a single product isomer. iris-biotech.de
Chelation-Promoted Reagents: To enhance the speed of copper-catalyzed reactions for applications where it remains viable, advanced azide (B81097) reagents like PicolylAzide and AzidePlus have been created. interchim.com These molecules contain a chelating motif that positions the copper catalyst close to the reaction site, significantly accelerating the conjugation process, a technique known as Chelation Promoted Azide/Alkyne Conjugation (CPAAC). interchim.com AzidePlus is reported to be so fast that it no longer requires additional copper-chelating ligands. interchim.com
| Reagent Type | Reaction | Key Characteristics | Primary Advantage |
|---|---|---|---|
| Standard Alkyne (e.g., in Biotin-PEG2-C4-Alkyne) | CuAAC | Requires Copper (I) catalyst and a reducing agent (e.g., sodium ascorbate). frontiersin.org | High efficiency and regioselectivity (>95% yield). |
| Strained Cyclooctynes (e.g., BCN, DBCO) | SPAAC | Copper-free reaction driven by ring strain. iris-biotech.de | Biocompatible for in vivo applications due to lack of catalyst toxicity. rsc.orgiris-biotech.de |
| Advanced Azides (e.g., PicolylAzide, AzidePlus) | CPAAC | Contain built-in copper-chelating motifs. interchim.com | Dramatically increased reaction kinetics over standard CuAAC. interchim.com |
Integration with Multi-Omics Technologies for Systems Biology Approaches
Biotin-alkyne probes are instrumental in systems biology, particularly when integrated with multi-omics technologies like proteomics. The biotin (B1667282) tag allows for the highly efficient enrichment of labeled biomolecules, which can then be identified and quantified by mass spectrometry (MS). researchgate.net
Several advanced proteomic strategies utilize biotin-alkyne probes:
Activity-Based Protein Profiling (ABPP): This chemical proteomics technique is used to study enzyme function and identify inhibitors. acs.org ABPP employs probes that covalently bind to the active sites of specific enzyme families, such as serine hydrolases. researchgate.net These probes often contain a terminal alkyne, allowing for the subsequent click-chemistry attachment of biotin for enrichment and MS-based identification of the targeted enzymes and any off-targets. acs.org
Proximity Labeling (PL): PL methods map protein-protein interactions and subcellular proteomes in living cells. Techniques like RinID and GEN-Click use enzymes to generate reactive species that label nearby biomolecules with probes containing an alkyne or azide handle. biorxiv.orgacs.org For example, in one method, a propargyl amine probe (containing an alkyne) is used for in situ labeling, followed by a click reaction with a biotin-azide to enable affinity purification and proteomic analysis. biorxiv.org
Metabolic Labeling: Researchers can introduce non-canonical amino acids or metabolic precursors containing an azide or alkyne group into cells. These functionalized precursors are incorporated into newly synthesized proteins, glycans, or other biomolecules. acs.org A biotin-alkyne probe can then be used to click-conjugate biotin onto these molecules, allowing for their isolation and analysis. acs.org For example, this has been used to label and identify proteins in specific neuron types in mice. researchgate.net
| Technology | Principle | Role of Biotin-Alkyne | Biological Question Addressed |
|---|---|---|---|
| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme families in a proteome. acs.orgresearchgate.net | Used to attach biotin to an azide-functionalized activity probe post-labeling for enrichment. | Enzyme activity, inhibitor specificity, and off-target identification. acs.org |
| Proximity Labeling (e.g., RinID, GEN-Click) | Enzyme-catalyzed labeling of biomolecules in close proximity to a protein of interest in living cells. biorxiv.orgacs.org | The alkyne probe is attached to proximal proteins, then biotin is added via click chemistry for MS analysis. biorxiv.org | Subcellular proteomes, protein-protein interactions, and organelle composition. researchgate.netbiorxiv.org |
| Metabolic Labeling (e.g., with non-canonical amino acids) | Cellular incorporation of azide/alkyne-modified metabolic precursors into new biomolecules. acs.org | Reacts with the metabolically incorporated azide to attach a biotin tag for purification. acs.org | Cell-type-specific proteomes, post-translational modifications, and protein dynamics. researchgate.net |
Novel Applications in Synthetic Biology and Bioengineering
The fields of synthetic biology and bioengineering leverage the modularity and specificity of the biotin-alkyne system to build novel biological constructs and functional materials.
In synthetic biology , which involves the design and construction of new biological parts and systems, biotin-alkyne chemistry enables the creation of genetically controlled labeling systems. nih.gov A prime example is the GEN-Click system, where the copper catalyst for the click reaction is targeted to a specific location in a living cell by fusing it to a protein of interest. acs.org This allows for spatially restricted biotin labeling of azide-modified biomolecules, offering precise control that is genetically encoded. acs.org
In bioengineering , this chemistry is used to functionalize materials and cell surfaces:
Surface Modification: Researchers have successfully functionalized cellulose (B213188) nanofiber membranes with biotin using CuAAC click chemistry. mdpi.com This process involves first attaching an alkyne group to the cellulose surface and then clicking on a biotin-azide conjugate, creating a material with high affinity for streptavidin-based detection or purification systems. mdpi.com
Cellular Engineering: The surface of bacterial cells, such as E. coli, has been modified by introducing an azide-bearing protein into their outer membrane. Subsequently, a biotin-alkyne derivative can be introduced to the cells, leading to the biotinylation of the cell surface via a click reaction. This opens possibilities for cell-based diagnostics, targeted therapies, and the assembly of cellular arrays.
Addressing Challenges in Specificity and Efficiency of Biotin-Alkyne Probes
Despite the power of biotin-alkyne probes, several challenges remain regarding their specificity and efficiency. Addressing these issues is a key focus of ongoing research.
Specificity and Off-Target Effects: Achieving precise labeling of the intended target without unintended side reactions is a significant challenge. In proximity labeling experiments, background signals can arise from native photosensitizers in the cell, and it is crucial to distinguish true positives from non-specifically labeled contaminants. researchgate.netbiorxiv.org
Reaction Efficiency: The yield of the click reaction can be influenced by various factors, including pH, reaction time, and the ratio of reactants and catalyst. mdpi.com In live-cell applications, the low membrane permeability of some probes can also limit labeling efficiency. biorxiv.org
Identification of Labeled Sites: While the enrichment of biotinylated molecules is highly efficient, pinpointing the exact amino acid or site of biotinylation on a protein remains a difficult analytical task. researchgate.net
The Biotin-Streptavidin Interaction: The bond between biotin and streptavidin (or avidin) is one of the strongest non-covalent interactions known in nature. nih.gov While this is excellent for purification, it makes the subsequent release of the captured molecules for analysis very challenging. To address this, researchers have developed cleavable biotin probes that incorporate a linker that can be broken under specific conditions (e.g., acid-sensitive linkers), allowing for the gentle release of the target molecule. nih.gov
| Challenge | Description | Emerging Solution |
|---|---|---|
| Specificity / Off-Target Labeling | The probe may react with unintended molecules, or background signal can obscure results. biorxiv.org | Development of highly specific probes and genetically targeted catalyst systems (e.g., GEN-Click). biorxiv.orgacs.org |
| Reaction Efficiency | Suboptimal reaction conditions or poor cell permeability can lead to low labeling yields. mdpi.combiorxiv.org | Optimization of probe structures for better solubility and permeability; use of kinetically enhanced reagents (e.g., AzidePlus). interchim.combiorxiv.org |
| Elution from Affinity Matrix | The extremely strong biotin-streptavidin interaction makes recovery of labeled molecules difficult. nih.gov | Design and synthesis of cleavable biotin probes with linkers sensitive to acid or other specific stimuli. nih.gov |
| Identification of Modification Sites | Determining the precise location of the biotin tag on a large biomolecule is analytically complex. researchgate.net | Advanced mass spectrometry techniques and specialized software (e.g., BioSITe strategy) for analyzing biotinylated peptides. researchgate.net |
Q & A
Q. What are the standard protocols for conjugating Biotin-PEG2-C4-Alkyne to azide-containing biomolecules using click chemistry?
Methodological Answer :
- Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temperature, aqueous/organic solvent mixtures). A typical protocol involves:
Q. How to characterize the successful conjugation of this compound using analytical techniques?
Methodological Answer :
- NMR Spectroscopy : Compare ¹H-NMR spectra of the product and reactants. Look for disappearance of the terminal alkyne proton (~2.5 ppm) and appearance of triazole protons (~7.5 ppm) .
- Mass Spectrometry (MS) : Use MALDI-TOF or ESI-MS to detect mass shifts corresponding to the addition of biotin-PEG2-C4 .
- UV-Vis Spectroscopy : Quantify biotin incorporation using the extinction coefficient of biotin (ε = ~35,000 M⁻¹cm⁻¹ at 280 nm) .
Advanced Research Questions
Q. How to optimize reaction conditions for this compound in complex biological systems to minimize copper toxicity?
** Methodological Answer :
- Copper Chelators : Add THPTA (tris-hydroxypropyltriazolylamine) or BTTAA (bathophenanthroline disulfonate) to stabilize Cu(I), reducing required copper concentrations by 50–80% .
- Alternative Catalysts : Test strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) derivatives for copper-free reactions, though reaction rates may decrease .
- Biological Compatibility : Use low-temperature (4°C) and short incubation times (<1 hr) to preserve protein activity .
Q. What are the common sources of variability in biotin-streptavidin binding assays when using this compound, and how to address them?
Methodological Answer :
- Steric Hindrance : The C4 spacer and PEG2 chain reduce steric interference, but confirm accessibility via competitive ELISA with free biotin. If binding is suboptimal, increase spacer length (e.g., PEG4) .
- Non-Specific Binding : Pre-block surfaces with BSA (1–5% w/v) and include Tween-20 (0.05% v/v) in buffers .
- Quantification Variability : Use orthogonal methods (e.g., flow cytometry for cell-surface conjugates and Western blotting for lysates) to cross-validate results .
Experimental Design & Data Contradiction Analysis
Q. How to design experiments to evaluate the impact of PEG chain length (PEG2 vs. PEG4) on Biotin-PEG-C4-Alkyne’s performance in drug delivery systems?
Methodological Answer :
- Comparative Study : Synthesize this compound and Biotin-PEG4-C4-Alkyne. Compare:
Q. How to resolve contradictions in reported solubility profiles of this compound across studies?
Methodological Answer :
- Solvent Purity : Ensure solvents (e.g., DMSO, DMF) are anhydrous and HPLC-grade. Test solubility in pre-degassed buffers to avoid oxidation .
- Temperature Effects : Perform solubility assays at 4°C, 25°C, and 37°C, as PEG solubility is temperature-dependent .
- Dynamic Light Scattering (DLS) : Check for aggregation in aqueous solutions, which may falsely indicate low solubility .
Methodological Best Practices
Q. What steps ensure reproducibility when using this compound in protein labeling?
- Batch Consistency : Request certificates of analysis (CoA) from suppliers for purity (>95% by HPLC) and molecular weight verification .
- Standardized Protocols : Adhere to NIH guidelines for reporting experimental conditions (e.g., molar ratios, incubation times) .
- Data Sharing : Deposit raw NMR, MS, and HPLC traces in public repositories (e.g., Zenodo) to facilitate cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
